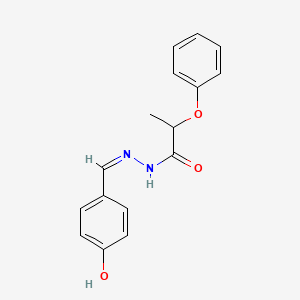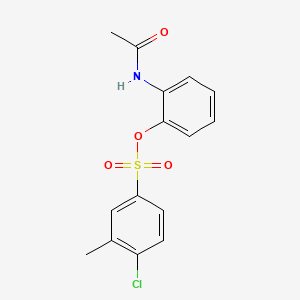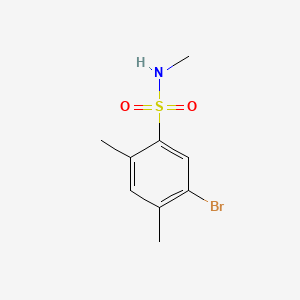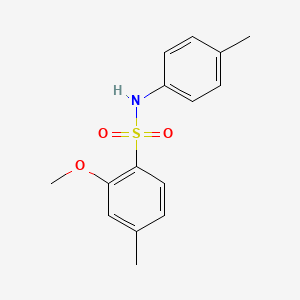![molecular formula C26H32N4O5 B603537 1-[2-[4-[4-(3,4-ジメトキシフェニル)-5-メチル-1H-ピラゾール-3-イル]-3-ヒドロキシフェノキシ]エチル]ピペリジン-4-カルボキサミド CAS No. 1093065-83-8](/img/no-structure.png)
1-[2-[4-[4-(3,4-ジメトキシフェニル)-5-メチル-1H-ピラゾール-3-イル]-3-ヒドロキシフェノキシ]エチル]ピペリジン-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a pyrazole ring, and multiple methoxy groups . It is likely to be a synthetic compound, given its complexity and the presence of these functional groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the pyrazole ring, and the addition of the methoxy groups . The exact synthesis process would depend on the starting materials and the specific synthetic methods used .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The piperidine ring is a six-membered ring with one nitrogen atom, while the pyrazole ring is a five-membered ring with two nitrogen atoms . The methoxy groups are attached to the phenyl rings, which may influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s chemical reactions would likely be influenced by its functional groups. For example, the methoxy groups could potentially undergo demethylation reactions under certain conditions . The pyrazole ring might participate in reactions with electrophiles or nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the methoxy groups could influence its solubility in different solvents . The compound’s melting point, boiling point, and other physical properties would also be determined by its molecular structure .科学的研究の応用
創薬
ピペリジン誘導体は、多くの治療薬の骨格を形成し、製薬業界において重要な役割を果たしています。 このピペリジンコアを持つ化合物は、その構造の複雑さと潜在的な生物活性のために、新しい薬物の合成に役立つ可能性があります {svg_1}.
生物活性研究
ジメトキシフェニル基とピラゾリル基の存在は、潜在的な生物活性を示唆しています。 このような化合物は、生物学的標的との相互作用を研究するために使用でき、新しい薬物の発見や生物学的経路の理解に役立ちます {svg_2}.
薬理学的応用
ピペリジン誘導体の多様な薬理学的活性から、この化合物は、癌、細菌感染症、炎症性疾患などの様々な医学的状態の治療における潜在的な用途について研究することができます {svg_3}.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, which is synthesized from 3,4-dimethoxybenzaldehyde and ethyl acetoacetate. The second intermediate is 2-(3-hydroxyphenoxy)ethylamine, which is synthesized from 3-hydroxyphenol and 2-chloroethylamine hydrochloride. These two intermediates are then coupled using piperidine-4-carboxylic acid and N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "ethyl acetoacetate", "3-hydroxyphenol", "2-chloroethylamine hydrochloride", "piperidine-4-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)" ], "Reaction": [ "Synthesis of 4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid:", "- Condense 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of piperidine to form 3,4-dimethoxychalcone.", "- Cyclize 3,4-dimethoxychalcone with hydrazine hydrate to form 4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid.", "Synthesis of 2-(3-hydroxyphenoxy)ethylamine:", "- React 3-hydroxyphenol with 2-chloroethylamine hydrochloride in the presence of potassium carbonate to form 2-(3-hydroxyphenoxy)ethylamine.", "Coupling of intermediates to form final product:", "- React 4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid with 2-(3-hydroxyphenoxy)ethylamine in the presence of piperidine-4-carboxylic acid and N,N'-dicyclohexylcarbodiimide (DCC) to form 1-[2-[4-[4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide." ] } | |
CAS番号 |
1093065-83-8 |
分子式 |
C26H32N4O5 |
分子量 |
480.6g/mol |
IUPAC名 |
1-[2-[4-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C26H32N4O5/c1-16-24(18-4-7-22(33-2)23(14-18)34-3)25(29-28-16)20-6-5-19(15-21(20)31)35-13-12-30-10-8-17(9-11-30)26(27)32/h4-7,14-15,17,31H,8-13H2,1-3H3,(H2,27,32)(H,28,29) |
InChIキー |
LPPUETFXOQEYKE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCCN3CCC(CC3)C(=O)N)O)C4=CC(=C(C=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


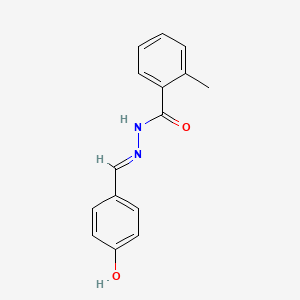
![4-(1H-pyrazol-1-yl)-N-[3-(trifluoromethoxy)phenyl]benzamide](/img/structure/B603457.png)
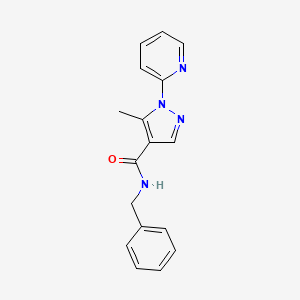
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B603460.png)
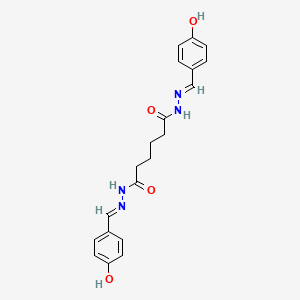
![2-(4-chloro-2-methylphenoxy)-N'-[(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B603463.png)
![N'1,N'5-bis[(4-hydroxyphenyl)methylidene]pentanedihydrazide](/img/structure/B603464.png)

![N'-[(2-hydroxyphenyl)methylidene]-2-phenoxypropanehydrazide](/img/structure/B603466.png)
